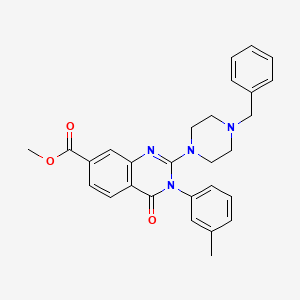
Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-(m-tolyl)-3,4-dihydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-(m-tolyl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C28H28N4O3 and its molecular weight is 468.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-(m-tolyl)-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a quinazoline core with a benzylpiperazine substituent, which is known to influence its pharmacological properties. The molecular formula is C22H24N4O3 and the compound has notable lipophilicity, which may enhance its bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : It has been tested against several pathogens, showing promising results.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in different cancer cell lines.
- Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed through Minimum Inhibitory Concentration (MIC) studies against various bacterial and fungal strains. The results are summarized in Table 1.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 | |
| Aspergillus niger | 32 |
Cytotoxicity Studies
Cytotoxicity was evaluated using several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated selective cytotoxicity with IC50 values as follows:
Neuropharmacological Effects
The compound's neuropharmacological profile was explored through behavioral assays in rodent models. Notable findings include:
- Anxiolytic Effects : In the elevated plus maze test, the compound significantly increased the time spent in the open arms compared to controls.
- Antidepressant Activity : In the forced swim test, it reduced immobility time, suggesting potential antidepressant properties.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The findings indicated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting a novel mechanism of action.
- Case Study on Cancer Cell Lines : Another study explored the cytotoxic effects on pancreatic cancer cells. The results showed that treatment with the compound led to significant apoptosis as evidenced by flow cytometry analysis.
Eigenschaften
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)-3-(3-methylphenyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-20-7-6-10-23(17-20)32-26(33)24-12-11-22(27(34)35-2)18-25(24)29-28(32)31-15-13-30(14-16-31)19-21-8-4-3-5-9-21/h3-12,17-18H,13-16,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLICELTNMLQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














